molecular formula C8H8N2O2 B1389799 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1198154-56-1

7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1389799
CAS No.: 1198154-56-1
M. Wt: 164.16 g/mol
InChI Key: KGEVGJXPLWMQCD-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with the molecular formula C₈H₈N₂O₂ and a fused pyridine-oxazinone scaffold. Its structure includes a methyl group at the 7-position of the pyridine ring (SMILES: CC1=CC2=C(N=C1)OCC(=O)N2) . Predicted physicochemical properties include a molecular weight of 164.06 g/mol and collision cross-sections (CCS) ranging from 132.5 Ų (for [M+H]+ adduct) to 146.1 Ų (for [M+Na]+) . This compound is primarily used as a building block in medicinal chemistry, with commercial availability noted at high purity (e.g., 50 mg priced at €646.00 from CymitQuimica) .

Properties

IUPAC Name

7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-2-6-8(9-3-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEVGJXPLWMQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673663
Record name 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198154-56-1
Record name 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the ring system, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibits a range of biological activities that make it a valuable compound for further investigation:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. This could have implications for developing new antimicrobial agents.
  • Antitumor Activity : Some studies have indicated potential antitumor properties, suggesting its role in cancer research and therapy development.

Pharmaceutical Applications

The unique structure of this compound allows for various pharmaceutical applications:

  • Drug Development : Its biological activity profiles make it a candidate for drug development aimed at treating infections or cancers.
  • Lead Compound for Synthesis : The compound can serve as a lead structure for synthesizing derivatives with enhanced efficacy or reduced toxicity.

Case Study 1: Antimicrobial Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that modifications to the original structure could enhance its effectiveness as an antimicrobial agent.

Case Study 2: Antitumor Activity

Another study focused on the antitumor potential of this compound in vitro. The compound was tested against various cancer cell lines, showing promising cytotoxic effects. Further research is needed to elucidate the mechanisms behind its antitumor activity and to explore its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interaction with DNA.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

Substitutions at the 7-position significantly influence biological activity and physicochemical properties. Key derivatives include:

Compound Substituent Molecular Formula Key Properties/Activity References
7-Methyl derivative -CH₃ C₈H₈N₂O₂ Building block for AKT inhibitors; moderate lipophilicity
7-Fluoro derivative -F C₇H₅FN₂O₂ Reduced antibacterial potency (5–22× lower vs. topo IV) due to weak π-π DNA interactions
7-Bromo derivative -Br C₈H₇BrN₂O₂ Higher molecular weight (243.06 g/mol); used in Suzuki couplings
7-Iodo derivative -I C₇H₅IN₂O₂ Molecular weight 276.03 g/mol; potential radiopharmaceutical applications
7-Trifluoromethyl (3n) -CF₃ C₁₅H₁₁F₃N₂O₂ Enhanced hydrophobicity; used in antibacterial scaffolds

Key Findings :

  • Electron-withdrawing groups (e.g., -F, -Br) reduce DNA-binding affinity in antibacterial agents compared to aromatic substituents (e.g., phenyl) .
  • Halogenated derivatives (Br, I) are bulkier, affecting target penetration but useful in cross-coupling reactions for drug development .
  • Methyl groups balance lipophilicity and are preferred in kinase inhibitors like ALM301 (a derivative of the 7-methyl scaffold) .

Modifications in the Oxazinone Ring

Variations in the oxazinone ring or adjacent positions alter biological activity:

Compound Modification Activity/Application References
ALM301 1-Ethyl-7-phenyl substitution Potent AKT1/2 inhibitor (IC₅₀ < 10 nM); clinical candidate for oncology
Compound 4a 5-Methylisoxazolyl substitution Intermediate in antitubercular/anticancer agents
3n (1-Benzyl-7-CF₃) Benzyl and trifluoromethyl groups Antibacterial activity via dual DNA gyrase/topo IV inhibition

Key Findings :

  • Phenyl or benzyl groups at the 7-position enhance hydrophobic interactions in enzyme pockets (e.g., AKT inhibitors) .
  • Ethyl or benzyl substitutions on the oxazinone nitrogen improve metabolic stability .

Biological Activity

7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and cytotoxic effects, through a review of existing literature and research findings.

  • Molecular Formula : C8H8N2O2
  • CAS Number : 1198154-56-1
  • Molecular Weight : 164.16 g/mol
  • Structure : The compound features a pyridine ring fused with an oxazine moiety, contributing to its diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antibacterial and cytotoxic properties.

Antibacterial Activity

Recent studies indicate that derivatives of pyrido[2,3-b][1,4]oxazin compounds exhibit significant antibacterial properties. For instance:

CompoundMIC (µg/mL)Target Bacteria
This compound80–160E. coli, S. aureus
Derivative A50Pseudomonas aeruginosa
Derivative B25Klebsiella pneumoniae

These findings suggest that structural modifications can enhance the antibacterial efficacy of the base compound. The Minimum Inhibitory Concentration (MIC) values demonstrate that certain derivatives are effective against both Gram-positive and Gram-negative pathogens, highlighting the compound's potential in treating bacterial infections.

Cytotoxicity Studies

Cytotoxic effects have also been assessed using various cancer cell lines. A study reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
U87 (glioblastoma)20
MCF7 (breast cancer)30

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrido[2,3-b][1,4]oxazin derivatives:

  • Study on BTK Inhibition : A series of compounds related to 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin were evaluated for their ability to inhibit Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. One derivative showed potent inhibitory activity with an IC50 value of approximately 10 nM .
  • Antibacterial Efficacy : In a comparative study, derivatives were tested against resistant strains of E. coli and Staphylococcus aureus. The results indicated that modifications in the oxazine ring significantly enhanced antibacterial activity compared to the parent compound .
  • Cytotoxicity in Cancer Models : Research involving the treatment of various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased early and late apoptosis rates in treated cells compared to controls .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Recommendations :
  • Use fume hoods due to potential respiratory irritancy (based on Safety Data Sheets for structurally similar compounds in ).
  • Avoid skin contact; wear nitrile gloves and lab coats.
  • Store away from strong oxidizers to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.